rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one
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Overview
Description
rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one: is a complex organic compound with a unique structure that includes a cyclobutane ring fused to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one typically involves a [2+2] cycloaddition reaction. One efficient method reported involves the visible-light-mediated catalyst-free [2+2] cycloaddition of 1,4-naphthoquinones under mild conditions . This method is advantageous due to its eco-friendly nature and high regioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and the use of visible-light-mediated reactions suggest potential scalability for industrial applications. The use of mild conditions and the absence of catalysts make this method attractive for large-scale production.
Chemical Reactions Analysis
Types of Reactions
rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one exerts its effects involves interactions with molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-one:
Naphthoquinones: Compounds with a similar naphthalene core but different functional groups, known for their diverse biological activities.
Uniqueness
rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one is unique due to its specific cyclobutane-naphthalene fusion, which imparts distinct chemical and biological properties. Its synthesis under mild, catalyst-free conditions also highlights its potential for sustainable chemistry applications.
Properties
CAS No. |
5387-00-8 |
---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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